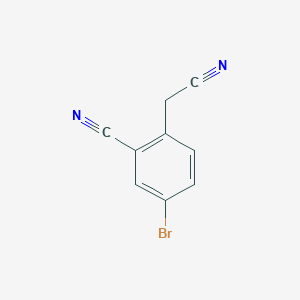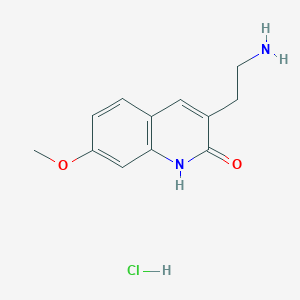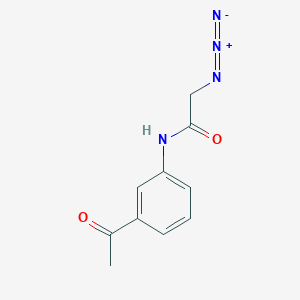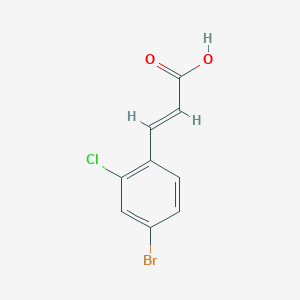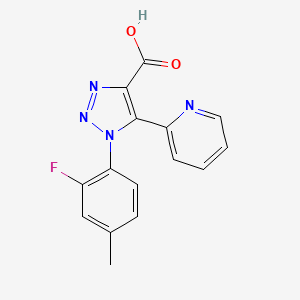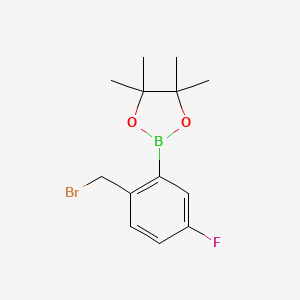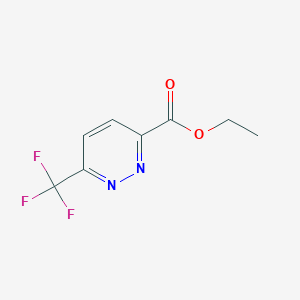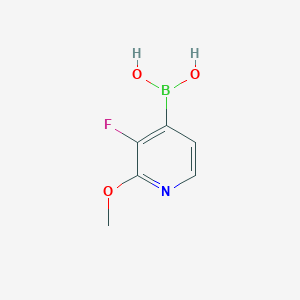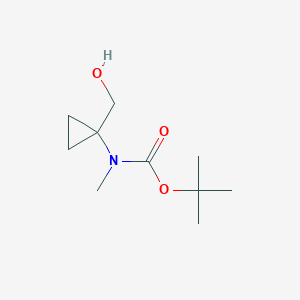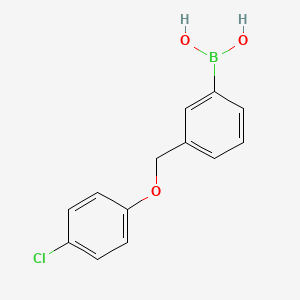
(3-((4-Chlorophenoxy)methyl)phenyl)boronic acid
Overview
Description
“(3-((4-Chlorophenoxy)methyl)phenyl)boronic acid” is a boronic acid derivative. Boronic acids are compounds that contain a boron atom bonded to two hydroxyl groups . They are known for their mild Lewis acidity and stability, making them important in organic synthesis .
Synthesis Analysis
The synthesis of boronic acids often involves the use of organometallic reagents and boranes . For example, one common method uses phenylmagnesium bromide and trimethyl borate to form the ester, which is then hydrolyzed to the product . Other routes involve electrophilic borates to trap phenylmetal intermediates from phenyl halides or from directed ortho-metalation .Molecular Structure Analysis
The molecular formula of “(3-((4-Chlorophenoxy)methyl)phenyl)boronic acid” is C13H12BClO3 . The boron atom in boronic acids is typically sp2-hybridized and contains an empty p-orbital .Chemical Reactions Analysis
Boronic acids are involved in various chemical reactions. For example, they are used in Suzuki-Miyaura cross-coupling reactions, which are widely applied transition metal-catalyzed carbon-carbon bond-forming reactions . They also participate in reactions involving the addition of B-H over an unsaturated bond .Physical And Chemical Properties Analysis
The physical and chemical properties of boronic acids can vary. For example, they can exist as a monomer, dimer (anhydride), or cyclic trimer in solution or the solid state, depending on the substitution pattern of the R group .Scientific Research Applications
Synthesis of Borinic Acid Derivatives
(3-((4-Chlorophenoxy)methyl)phenyl)boronic acid: is utilized in the synthesis of borinic acid derivatives. These derivatives are important in organic chemistry for constructing carbon-carbon and carbon-heteroatom bonds. They also find applications in catalysis, materials science, biology, imaging, and more .
Green Synthesis of Substituted Phenols
This compound plays a crucial role in the green synthesis of substituted phenols. The process involves ipso-hydroxylation of arylboronic acids, which is a milder, more environmentally friendly, and highly efficient protocol compared to traditional methods .
Development of Fluorescent Tools
Phenylboronic acids, including (3-((4-Chlorophenoxy)methyl)phenyl)boronic acid , are used to create BODIPY dyes. These dyes are functional and modular fluorescent tools that can be tethered to the glycan domain of antibodies, aiding in bioanalytical applications .
Catalysis of Regioselective Functionalization
The compound is known to catalyze regioselective functionalization of diols, carbohydrates, or epoxide ring-opening reactions. This application is significant in the field of synthetic organic chemistry, where selective functionalization is crucial .
Synthesis of Bioactive Compounds
Boronic acids are used in medicinal chemistry for the synthesis of bioactive compounds. These compounds have potential therapeutic applications and can interact with various biological targets .
Optoelectronics Materials
Due to their enhanced Lewis acidity, boronic acids like (3-((4-Chlorophenoxy)methyl)phenyl)boronic acid are used in the development of materials for optoelectronics. They contribute to the advancement of technologies in light-emitting devices and sensors .
Muscarinic Acetylcholine Receptor Agonists
The compound is involved in the synthesis of biaryl amides with muscarinic acetylcholine receptor subtype M1 agonistic activity. This application is particularly relevant in the development of treatments for neurological disorders .
Antagonists for Chronic Pain Treatment
Lastly, (3-((4-Chlorophenoxy)methyl)phenyl)boronic acid is used in the synthesis of TRPV1 antagonists, which are investigated as treatments for chronic pain. This showcases the compound’s role in contributing to novel pain management therapies .
Mechanism of Action
Future Directions
Boronic acids have numerous applications in various fields, including catalysis, materials science, biology, and imaging . They are also used in the synthesis of biaryl amides with muscarinic acetylcholine receptor subtype M1 agonistic activity and the preparation of borinic acid picolinate esters for use against cutaneous diseases .
properties
IUPAC Name |
[3-[(4-chlorophenoxy)methyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BClO3/c15-12-4-6-13(7-5-12)18-9-10-2-1-3-11(8-10)14(16)17/h1-8,16-17H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCSYEFAEONRRRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)COC2=CC=C(C=C2)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90681342 | |
| Record name | {3-[(4-Chlorophenoxy)methyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90681342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((4-Chlorophenoxy)methyl)phenyl)boronic acid | |
CAS RN |
1256358-70-9 | |
| Record name | B-[3-[(4-Chlorophenoxy)methyl]phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256358-70-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {3-[(4-Chlorophenoxy)methyl]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90681342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




